5-Bromothiophene-3-sulfonamide
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Overview
Description
5-Bromothiophene-3-sulfonamide: is an organosulfur compound that features a thiophene ring substituted with a bromine atom at the 5-position and a sulfonamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromothiophene-3-sulfonamide typically involves the bromination of thiophene derivatives followed by sulfonamide formation. One common method is the bromination of 3-thiophenesulfonamide using N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromothiophene-3-sulfonamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction Reactions: The sulfonamide group can be reduced to form thiophene-3-sulfonamide under reducing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products:
Substitution: Formation of substituted thiophene derivatives.
Oxidation: Formation of thiophene-3-sulfonic acid.
Reduction: Formation of thiophene-3-sulfonamide.
Scientific Research Applications
Chemistry: 5-Bromothiophene-3-sulfonamide is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds and functionalized thiophenes .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as an inhibitor of enzymes such as carbonic anhydrase. It has shown promise in the development of therapeutic agents for the treatment of diseases like glaucoma and epilepsy .
Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronic devices .
Mechanism of Action
The mechanism of action of 5-Bromothiophene-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and thereby reducing intraocular pressure in glaucoma patients . The sulfonamide group plays a crucial role in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Thiophene-3-sulfonamide: Lacks the bromine substituent, resulting in different reactivity and biological activity.
5-Chlorothiophene-3-sulfonamide: Similar structure but with a chlorine atom instead of bromine, leading to variations in electronic properties and reactivity.
5-Iodothiophene-3-sulfonamide:
Uniqueness: 5-Bromothiophene-3-sulfonamide is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a versatile building block in organic synthesis. The bromine substituent also influences the compound’s electronic properties, making it suitable for specific applications in materials science and medicinal chemistry .
Properties
Molecular Formula |
C4H4BrNO2S2 |
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Molecular Weight |
242.1 g/mol |
IUPAC Name |
5-bromothiophene-3-sulfonamide |
InChI |
InChI=1S/C4H4BrNO2S2/c5-4-1-3(2-9-4)10(6,7)8/h1-2H,(H2,6,7,8) |
InChI Key |
RAJJOWRQTBJBDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1S(=O)(=O)N)Br |
Origin of Product |
United States |
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